molecular formula C12H11F2NO B11812846 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine

1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine

Cat. No.: B11812846
M. Wt: 223.22 g/mol
InChI Key: LQGNQOGPFXJURU-UHFFFAOYSA-N
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Description

1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a furan ring substituted with a 2,4-difluorophenyl group and an N-methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and difluorophenyl group contribute to its binding affinity and specificity. The N-methylmethanamine moiety may enhance its solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

    1-(5-(2,4-Dichlorophenyl)furan-2-yl)-N-methylmethanamine: Similar structure but with chlorine substituents instead of fluorine.

    1-(5-(2,4-Difluorophenyl)thiophene-2-yl)-N-methylmethanamine: Similar structure but with a thiophene ring instead of a furan ring.

    1-(5-(2,4-Difluorophenyl)pyrrole-2-yl)-N-methylmethanamine: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness: 1-(5-(2,4-Difluorophenyl)furan-2-yl)-N-methylmethanamine is unique due to the presence of both the furan ring and the difluorophenyl group, which confer specific electronic and steric properties that may enhance its reactivity and binding affinity in various applications .

Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

1-[5-(2,4-difluorophenyl)furan-2-yl]-N-methylmethanamine

InChI

InChI=1S/C12H11F2NO/c1-15-7-9-3-5-12(16-9)10-4-2-8(13)6-11(10)14/h2-6,15H,7H2,1H3

InChI Key

LQGNQOGPFXJURU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(O1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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